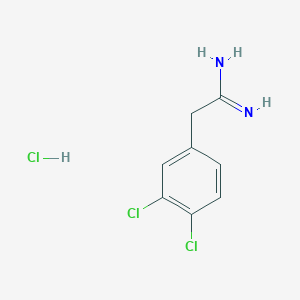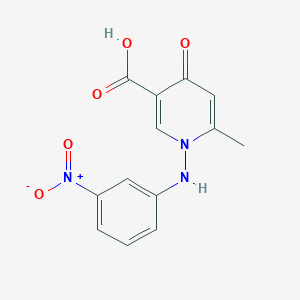
Purine, 2,6-bis(benzamido)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine, 2,6-bis(benzamido)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two benzamido groups attached to the purine ring at positions 2 and 6. The molecular formula of Purine, 2,6-bis(benzamido)- is C19H14N6O2, and it has a molecular weight of 358.3535
作用機序
Target of Action
Similar compounds have been shown to inhibit phosphodiesterase (pde) enzymes , which play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP.
Mode of Action
While the exact mode of action for this compound is not clearly defined, it’s plausible that it may function similarly to other PDE inhibitors. These inhibitors prevent the breakdown of cyclic nucleotides, leading to an increase in their levels within the cell. This can result in a variety of effects, depending on the specific type of PDE inhibited and the cellular context .
Biochemical Pathways
The biochemical pathways affected by this compound would likely be those involving cyclic nucleotides, given its potential role as a PDE inhibitor. Cyclic nucleotides are involved in a wide range of cellular processes, including metabolism, gene expression, and calcium homeostasis . By inhibiting PDE enzymes, this compound could potentially affect any of these processes.
Pharmacokinetics
The compound’s molecular weight is 3583535 , which is within the range typically favorable for oral bioavailability
Result of Action
Based on its potential role as a pde inhibitor, it could potentially lead to increased levels of cyclic nucleotides within the cell, affecting a variety of cellular processes . Some studies suggest that similar compounds may have antitumor activity .
生化学分析
Biochemical Properties
For instance, purines are involved in the regulation of cellular functions at the gene or protein level .
Cellular Effects
For example, purines are involved in the regulation of metabolic reprogramming .
Molecular Mechanism
Purines are known to act as signaling molecules that engage G protein-coupled or ligand-gated ion channel receptors .
Metabolic Pathways
Purine, 2,6-bis(benzamido)- is likely involved in purine metabolism, which consists of de novo synthesis, catabolism, and salvage pathways .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Purine, 2,6-bis(benzamido)- involves the reaction of hypoxanthine with benzylamine in the presence of a composite catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) solvent at a temperature range of 50°C to 75°C. The composite catalyst used includes iodine (I2), phosphorus pentoxide (P2O5), and zinc chloride (ZnCl2). The mass ratio of hypoxanthine to the composite catalyst is 1:0.3-0.5, and the mass ratio of P2O5:ZnCl2:I2 is 1:0.2-0.3:0.01-0.02 . After the reaction, the pH is adjusted to neutrality to obtain the final product.
Industrial Production Methods: The industrial production of Purine, 2,6-bis(benzamido)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon during the reaction can further enhance the yield and purity .
化学反応の分析
Types of Reactions: Purine, 2,6-bis(benzamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzamido groups or the purine ring itself.
Substitution: The benzamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学的研究の応用
Chemistry: Purine, 2,6-bis(benzamido)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Purine derivatives are known to be involved in DNA and RNA synthesis, making them crucial for genetic studies.
Medicine: It may also be explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, Purine, 2,6-bis(benzamido)- can be used in the synthesis of pharmaceuticals and other chemical products. Its stability and reactivity make it a valuable intermediate in various chemical processes.
類似化合物との比較
- Adenine (6-amino purine)
- Guanine (2-amino-6-oxy purine)
- Hypoxanthine (6-oxy purine)
- Xanthine (2,6-dioxy purine)
Comparison: Purine, 2,6-bis(benzamido)- is unique due to the presence of two benzamido groups, which significantly alter its chemical properties and reactivity compared to other purine derivatives. While adenine and guanine are primarily involved in genetic material, Purine, 2,6-bis(benzamido)- has broader applications in chemical synthesis and medicinal chemistry. Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
N-(2-benzamido-7H-purin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)22-16-14-15(21-11-20-14)23-19(24-16)25-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOITXPCGGWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2NC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)
![3-(Ethenesulfonyl)-n-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)
![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2811785.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)

![1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2811788.png)
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811791.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)

